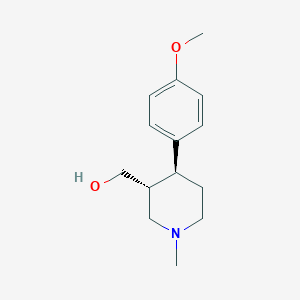
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C₁₄H₂₁NO₂ and its molecular weight is 235.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C14H21NO2
- Molecular Weight: 235.32 g/mol
- IUPAC Name: [4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
- Canonical SMILES: CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC
Synthesis Overview:
The synthesis of this compound typically involves several steps, starting with commercially available precursors. A common method includes:
- Condensation Reaction: 4-methoxybenzaldehyde is reacted with piperidine.
- Methylation: The resulting intermediate is then methylated using appropriate reagents.
- Reduction: Finally, reduction steps yield the hydroxymethyl derivative.
The biological activity of this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound modulates enzyme activity and cellular pathways through specific binding interactions.
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological properties, including:
- Anti-inflammatory Activity: Preliminary studies suggest it may inhibit inflammatory pathways.
- Analgesic Effects: Its structural similarity to known analgesics suggests it could have pain-relieving properties.
Anti-Tubercular Activity
A notable study explored the compound's potential against Mycobacterium tuberculosis. In a high-throughput screening of a chemical library, certain analogs related to this compound demonstrated promising anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . The study highlighted the importance of structure-activity relationships in optimizing efficacy against resistant strains.
Structure-Activity Relationship (SAR)
Further investigations into the SAR of 4-phenyl piperidines revealed that modifications to the piperidine ring significantly influenced biological activity. For instance, substituents at specific positions on the ring altered both potency and selectivity towards various biological targets .
Comparative Analysis
To provide context, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| trans-4-Methoxycinnamaldehyde | Structure | Antioxidant, anti-inflammatory |
| Ethyl trans-4-methoxycinnamate | Structure | Analgesic properties |
| trans-4-Methoxycinnamoyl chloride | Structure | Potential anti-cancer activity |
Propiedades
IUPAC Name |
[(3R,4S)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBAFOFGMZILQA-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














